Cas no 864754-48-3 (2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane,2-[4-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-
- 2-[4-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[4-(2,2-DIFLUORO-ETHOXY)-PHENYL]-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE
- PubChem19476
- 4-(2,2-Difluoroethoxy)phenylboronic acid pinacol ester
- EN000589
- AK136892
- AX8258460
- (4
- C14H19BF2O3
- 864754-48-3
- MFCD08706127
- CS-0112726
- DS-5612
- EN300-4366598
- AKOS017553464
- O10094
- Z1532734500
- 2-[4-(2,2-Difluoro-ethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-[4-(2,2-Difluoroethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- DTXSID00590118
- (4-(2,2-DIFLUOROETHOXY)PHENYL)BORONIC ACID PINACOL ESTER
- A1-04151
-
- MDL: MFCD08706127
- Inchi: 1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-5-7-11(8-6-10)18-9-12(16)17/h5-8,12H,9H2,1-4H3
- InChI Key: QAZIETXLQXVGLM-UHFFFAOYSA-N
- SMILES: FC(COC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)F
Computed Properties
- Exact Mass: 284.14000
- Monoisotopic Mass: 284.14
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7
Experimental Properties
- Density: 1.117
- Boiling Point: 346.705°C at 760 mmHg
- Flash Point: 163.482°C
- Refractive Index: 1.468
- PSA: 27.69000
- LogP: 2.62970
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC173-100mg |
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
864754-48-3 | 95+% | 100mg |
859CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC173-250mg |
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
864754-48-3 | 95+% | 250mg |
1892CNY | 2021-05-08 | |
| TRC | D565210-10mg |
2-(4-(2,2-Difluoroethoxy)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane |
864754-48-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D565210-50mg |
2-(4-(2,2-Difluoroethoxy)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane |
864754-48-3 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D565210-100mg |
2-(4-(2,2-Difluoroethoxy)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane |
864754-48-3 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Chemenu | CM137261-100mg |
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
864754-48-3 | 95+% | 100mg |
$*** | 2023-03-29 | |
| Chemenu | CM137261-250mg |
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
864754-48-3 | 95+% | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM137261-1g |
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
864754-48-3 | 95+% | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM137261-5g |
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
864754-48-3 | 95+% | 5g |
$942 | 2022-08-31 | |
| Chemenu | CM137261-10g |
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
864754-48-3 | 95+% | 10g |
$1602 | 2022-08-31 |
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Key Compound in Modern Pharmaceutical Research
2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the chemical identifier CAS No. 864754-48-3, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular framework, has garnered attention for its potential applications in drug discovery and therapeutic development. The integration of 2-(4-(2,2-Difluoroethoxy)phenyl) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moieties creates a versatile scaffold that can be tailored for various biological targets.
Recent studies have highlighted the role of 1,3,2-dioxaborolane in enhancing the reactivity and stability of pharmaceutical compounds. The tetramethyl substitution in the dioxaborolane ring contributes to the compound's resistance to hydrolysis, a critical factor in prolonging the pharmacological activity of drugs. The 2,2-Difluoroethoxy group, a key functional component, introduces fluorine atoms that can modulate the electronic properties of the molecule, influencing its interaction with biological receptors.
The synthesis of 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves a multi-step process that typically begins with the formation of the dioxaborolane core. This core is then functionalized with the 2,2-Difluoroethoxy group through a series of coupling reactions. The tetramethyl groups on the dioxaborolane ring are crucial for stabilizing the molecule and preventing unintended side reactions during the synthesis process.
One of the most promising applications of this compound is in the development of targeted drug delivery systems. The 1,3,2-dioxaborolane moiety serves as a bioconjugation site, enabling the attachment of targeting ligands or therapeutic agents. This property has been leveraged in recent research to create site-specific therapies for conditions such as cancer and neurodegenerative diseases. The 2,2-Difluoroethoxy group further enhances the molecule's ability to penetrate biological membranes, improving its bioavailability.
Recent advancements in drug discovery have emphasized the importance of fluorinated compounds in modulating drug efficacy. The 2,2-Difluoroethoxy functionality in 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to improve the metabolic stability of the molecule, reducing its degradation in the body. This characteristic is particularly valuable in the development of long-acting pharmaceutical formulations.
Studies published in leading journals, such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry*, have explored the synthetic versatility of this compound. Researchers have demonstrated its potential in the design of prodrugs and hybrid molecules that combine multiple therapeutic activities. The dioxaborolane core has also been utilized in click chemistry approaches to rapidly assemble complex drug molecules with high specificity.
The 4,4,5,5-tetramethyl substitution in the dioxaborolane ring plays a critical role in determining the solubility and solvent compatibility of the compound. This property is essential for optimizing the formulation of the drug for various routes of administration, including oral, injectable, and topical applications. The tetramethyl groups also contribute to the structural rigidity of the molecule, which can enhance its binding affinity to target proteins.
In the context of drug development, this compound has shown promise in the treatment of inflammatory diseases and neurological disorders. The 2,2-Difluoroethoxy group's ability to modulate cellular signaling pathways has been linked to its anti-inflammatory effects. Additionally, the dioxaborolane core has been explored for its potential in neuroprotection, where it may help in mitigating the progression of conditions like Alzheimer's disease.
The synthetic methodology for 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been optimized to ensure high yields and purity. Techniques such as Suzuki coupling and Sonogashira coupling have been employed to efficiently attach the 2,2-Difluoroethoxy group to the dioxaborolane scaffold. These methods are critical in the large-scale production of the compound for pharmaceutical applications.
Recent computational studies have provided insights into the binding mechanisms of this compound with various biological targets. Molecular docking simulations have revealed that the dioxaborolane core can form hydrogen bonds and π-π interactions with target proteins, enhancing its selectivity and efficacy. These findings have guided the rational design of derivatives with improved therapeutic profiles.
The regulatory considerations for the development of this compound are aligned with current pharmaceutical guidelines. The fluorinated and tetramethyl substitutions are designed to meet safety and efficacy standards, ensuring that the final product is suitable for clinical use. Ongoing preclinical studies are evaluating the toxicological profile and pharmacokinetic properties of the compound to support its transition to clinical trials.
As the field of pharmaceutical chemistry continues to evolve, compounds like 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are becoming increasingly important in the development of novel therapeutics. Their unique structural features and functional groups offer a platform for innovative drug design, addressing unmet medical needs with greater precision and effectiveness.
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